1,6-Anhydro-beta-D-mannopyranose is a derivative of the monosaccharide mannose and is characterized by the formation of an anhydro bridge between the first and sixth carbon atoms of the sugar ring. This structural modification imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex
1,6-Anhydro-beta-D-mannopyranose is primarily obtained from the dehydration of D-mannose or through specific synthetic pathways involving other mannose derivatives. It belongs to the class of anhydrosugars, which are sugars that have lost a water molecule during their formation. This compound is particularly noted for its role in the structural components of certain polysaccharides.
The synthesis of 1,6-Anhydro-beta-D-mannopyranose can be achieved through several methods, with microwave-assisted heating emerging as a prominent technique.
Microwave-Assisted Heating:
Other Synthetic Routes:
1,6-Anhydro-beta-D-mannopyranose has a unique molecular structure characterized by its cyclic form.
Structural Features:
Analytical Techniques:
1,6-Anhydro-beta-D-mannopyranose participates in various chemical reactions typical for sugars:
Hydrolysis:
Formation of Glycosides:
Polymerization:
The mechanism by which 1,6-Anhydro-beta-D-mannopyranose exerts its effects primarily relates to its role in carbohydrate metabolism and polymer formation:
Enzymatic Interactions:
Biological Implications:
1,6-Anhydro-beta-D-mannopyranose exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
The applications of 1,6-Anhydro-beta-D-mannopyranose span various fields:
Pharmaceuticals:
Food Industry:
Biotechnology:
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